N-(3-aminophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-aminophenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of an aminophenyl group attached to the benzofuran ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetylene under basic conditions.
Introduction of Aminophenyl Group: The aminophenyl group can be introduced via a Suzuki-Miyaura coupling reaction between 3-aminophenylboronic acid and the benzofuran derivative.
Formation of Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the benzofuran ring to a carboxamide group using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-aminophenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminophenyl)benzamide
- N-(4-aminophenyl)-1-benzofuran-2-carboxamide
- N-(3-aminophenyl)-2-benzofuran-1-carboxamide
Uniqueness
N-(3-aminophenyl)-1-benzofuran-2-carboxamide is unique due to the specific positioning of the aminophenyl group and the carboxamide group on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-(3-aminophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-5-3-6-12(9-11)17-15(18)14-8-10-4-1-2-7-13(10)19-14/h1-9H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMAOQUQCFESGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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